N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide
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Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H21N3O5S2 and its molecular weight is 447.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels are involved in numerous physiological processes and potential therapeutic targets for various indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It has been noted that similar compounds display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various effects at the molecular and cellular level, potentially influencing numerous physiological processes .
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C14H17N3O4S2
- Molecular Weight : 355.43 g/mol
- CAS Number : 942676-67-7
Research indicates that this compound acts primarily as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . The activation of GIRK channels can modulate neuronal excitability and cardiac function, which is crucial for various physiological processes. Additionally, compounds with similar structures have demonstrated anti-inflammatory and analgesic properties, suggesting potential therapeutic applications in pain management and inflammatory conditions.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance, it has been shown to inhibit tubulin polymerization, a critical process for cancer cell division. In vitro studies have reported that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including:
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 (breast cancer) | 3.60 ± 0.45 |
SiHa (cervical cancer) | 2.97 ± 0.88 |
PC-3 (prostate cancer) | >50 (non-cytotoxic) |
These findings highlight the compound's potential as a targeted anticancer agent while sparing normal cells .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several synthesized derivatives are summarized below:
Compound | MIC Value (µg/mL) | Activity Level |
---|---|---|
Compound 1 | 15.5 | Highly Active |
Compound 2 | 125 | Moderately Active |
Compound 3 | 250 | Poorly Active |
These results indicate that some derivatives possess significant antibacterial activity, making them candidates for further development as antimicrobial agents .
Study on GIRK Channel Activation
A notable study investigated the effects of this compound on GIRK channels. Results demonstrated that the compound effectively activated these channels, leading to alterations in cellular excitability. This mechanism underlies its potential applications in treating conditions related to neuronal dysfunction and cardiac arrhythmias.
Research on Anti-inflammatory Effects
Another line of research explored the anti-inflammatory effects of the compound in animal models. It was found to reduce inflammation markers significantly, suggesting that it could serve as a therapeutic option for inflammatory diseases such as arthritis or colitis .
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-28-17-7-9-18(10-8-17)30(26,27)22-20-13-19(15-5-3-2-4-6-15)21-23(20)16-11-12-29(24,25)14-16/h2-10,13,16,22H,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAKRFDFIUBZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.